7-nitro-1H-indazol-5-yl acetate
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry, forming the core structures of a vast array of pharmaceuticals and biologically active compounds. wisdomlib.orgopenmedicinalchemistryjournal.comnih.gov These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring system, are integral to the metabolic processes of all living organisms. dntb.gov.uanih.gov Their prevalence in drug design is striking, with reports indicating that approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic moiety. openmedicinalchemistryjournal.com This makes them one of the most significant and privileged structural classes in pharmaceutical development. openmedicinalchemistryjournal.comnih.gov
The unique properties of nitrogen atoms, such as their ability to form hydrogen bonds and participate in various chemical interactions, contribute to the diverse biological activities of these compounds. nih.govmdpi.com This versatility allows for the fine-tuning of a molecule's pharmacological profile, including its anti-inflammatory, antibacterial, antiviral, and antitumor properties. mdpi.com Nitrogen heterocycles are found in a wide range of natural products, including alkaloids, vitamins, and antibiotics, as well as in numerous synthetic drugs. mdpi.comnih.govresearchgate.net
Overview of Indazole Derivatives as Privileged Scaffolds
Among the vast landscape of nitrogen-containing heterocycles, indazole and its derivatives have garnered significant attention as "privileged scaffolds." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for drug discovery. dntb.gov.uanih.govresearchgate.net The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a key feature in a number of commercially available drugs. dntb.gov.uanih.govnih.gov
The therapeutic applications of indazole-based compounds are extensive, encompassing anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor activities. nih.govnih.gov The adaptability of the indazole scaffold allows for diverse substitutions, leading to a wide array of derivatives with tailored biological functions. nih.gov
A critical aspect of indazole chemistry is the existence of annular tautomerism, which results in two primary forms: 1H-indazole and 2H-indazole. nih.govchemicalbook.com These tautomers differ in the position of the proton on the nitrogen atoms of the pyrazole ring. nih.govnih.gov The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govchemicalbook.comnih.gov Theoretical calculations have estimated the energy difference between the 1H- and 2H-tautomers to be in the range of 3.6 to 5.3 kcal/mol in the gas phase, favoring the 1H form. researchgate.net A third, less common tautomer, 3H-indazole, is also possible but is not as prevalent. chemicalbook.com
The structure of the indazole nucleus can be visualized as a fusion of a benzene ring with a pyrazole ring at the 'd' site. chemicalbook.com This fusion creates a ten-π electron aromatic system. nih.gov
| Tautomeric Form | Description | Relative Stability |
|---|---|---|
| 1H-Indazole | Proton is on the N1 nitrogen atom. This form is benzenoid in character. | More stable, predominant form. nih.govchemicalbook.comnih.govresearchgate.net |
| 2H-Indazole | Proton is on the N2 nitrogen atom. This form has a quinoid-like structure. | Less stable than the 1H-tautomer. chemicalbook.comresearchgate.netresearchgate.net |
| 3H-Indazole | Proton is on a carbon atom of the pyrazole ring, resulting in a non-aromatic five-membered ring. | Generally not favored and less common. chemicalbook.com |
The tautomerism of the indazole ring system profoundly influences its chemical reactivity, physical properties, and biological activity. nih.gov The position of the proton affects the electron distribution within the molecule, which in turn dictates how the molecule interacts with other chemical species and biological targets. nih.gov For instance, 2H-indazole derivatives are reported to be stronger bases than their 1H-indazole counterparts due to a higher proton affinity of the ring nitrogen in the 2H form. chemicalbook.com
The specific tautomeric form present can also impact the synthetic routes employed for creating indazole derivatives and the outcomes of chemical reactions. nih.gov The choice of solvents and reaction conditions can sometimes influence the tautomeric equilibrium. nih.gov Furthermore, the phototransposition of indazoles to benzimidazoles has been shown to be dependent on the tautomeric form, with the 2H-tautomer exhibiting stronger light absorption at longer wavelengths. nih.gov
Rationale for Investigating Substituted Indazole Acetates
The investigation of substituted indazole acetates, such as 7-nitro-1H-indazol-5-yl acetate (B1210297), is driven by the quest for novel compounds with enhanced or specific biological activities. nih.gov The indazole acetic acid scaffold is considered a valuable framework for drug discovery programs. researchgate.netwhiterose.ac.uk The introduction of various substituents onto the indazole ring and the acetic acid side chain allows for the systematic exploration of structure-activity relationships. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-nitro-1H-indazol-5-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-5(13)16-7-2-6-4-10-11-9(6)8(3-7)12(14)15/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXSKDSGGTXTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292030 | |
| Record name | 1H-Indazol-5-ol, 7-nitro-, 5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-26-0 | |
| Record name | 1H-Indazol-5-ol, 7-nitro-, 5-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-5-ol, 7-nitro-, 5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Pathways of 7 Nitro 1h Indazol 5 Yl Acetate and Nitroindazole Derivatives
Reactivity of the Indazole Nitrogen Atoms (N-1 and N-2)
The indazole ring contains two nitrogen atoms, N-1 and N-2, which exhibit distinct reactivity profiles. The presence of an acidic N-H proton allows for tautomerization, and its deprotonation generates an ambidentate anion, leading to the formation of N-1 and N-2 substituted products in many reactions. nih.gov The regioselectivity of these reactions is sensitive to reaction conditions such as solvent, pH, and the electronic and steric nature of substituents on the indazole ring. nih.gov
Alkylation of the indazole core is a fundamental transformation that often yields a mixture of N-1 and N-2 isomers. The ratio of these products is heavily influenced by the substitution pattern on the indazole ring and the nature of the alkylating agent.
Studies on the alkylation of various nitroindazole derivatives with 1,2-dibromoethane (B42909) have shown that both N-1 and N-2 alkylated products are formed. mdpi.comnih.gov The reaction, carried out in acetone (B3395972) with cesium carbonate, produces N-(2-bromoethyl) and N-vinyl derivatives at both nitrogen centers. mdpi.com Generally, the N-1 substituted bromoethyl products are the major isomers isolated. mdpi.com However, the formation of the N-vinyl elimination product is more favored for the N-2 alkylated derivatives, which is attributed to the greater instability of the N-2-(2-bromoethyl)nitroindazole intermediate. mdpi.com
The position of the nitro group has a profound directing effect on alkylation. Research has demonstrated that for indazoles substituted at the C-7 position with an electron-withdrawing group like a nitro (NO₂) or carboxymethyl (CO₂Me) group, there is an excellent regioselectivity for the N-2 position, reaching ≥96%. nih.gov This selectivity is driven by the steric and electronic effects imposed by the C-7 substituent. nih.gov Conversely, other substitution patterns can favor N-1 alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving N-1 selective alkylation for a range of substituted indazoles. nih.gov
Beyond alkylation, direct C-H arylation of the indazole nucleus is also influenced by the substituents. For example, a palladium-catalyzed method for the direct oxidative arylation of 1-methyl-7-nitro-1H-indazole has been developed, showcasing a pathway to C-C bond formation on the indazole core. researchgate.net
The 7-nitro-1H-indazole isomer exhibits unique reactivity compared to its other positional isomers. A notable example is its reaction with formaldehyde (B43269) in aqueous hydrochloric acid. acs.org While indazole itself, along with 4-nitro, 5-nitro, and 6-nitro-1H-indazoles, readily react to form the corresponding (1H-indazol-1-yl)methanol derivatives, 7-nitro-1H-indazole is unreactive under these conditions. acs.orgresearchgate.net This lack of reactivity highlights the significant electronic and/or steric influence of the nitro group when positioned adjacent to the N-1 nitrogen. The proximity of the bulky and electron-withdrawing 7-nitro group likely hinders the electrophilic attack at the N-1 position. researchgate.net This inertness is also observed in other contexts; for instance, 7-carboxylate indazole was found to be unreactive in a selective N1-alkylation reaction where other isomers participated, a result attributed to steric effects. nih.gov
Reactivity of the Nitro Group and its Transformations
The nitro group is a versatile functional group known for its strong electron-withdrawing properties and its ability to undergo a variety of chemical transformations, most notably reduction. rsc.org
The reduction of the aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. This conversion can be achieved using a wide array of reagents and conditions, allowing for selectivity in the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com
Common methods for the reduction of nitroarenes to anilines include:
Catalytic Hydrogenation : This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comresearchgate.net While highly effective, Pd/C can sometimes react with other functionalities. commonorganicchemistry.com Raney nickel is often preferred for substrates containing aromatic halogens to avoid dehalogenation. commonorganicchemistry.com
Metal/Acid Systems : The use of metals in acidic media provides a mild and selective method for nitro group reduction. commonorganicchemistry.com Common combinations include iron powder in acetic acid or hydrochloric acid, and zinc powder in acetic acid. commonorganicchemistry.comresearchgate.net
Other Reagents : Sodium hydrosulfite or sodium sulfide (B99878) can be used, with the latter being useful for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgcommonorganicchemistry.com Hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C or Raney nickel is also an effective reducing agent. researchgate.net A system of hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been reported to selectively reduce aromatic nitro groups at room temperature. niscpr.res.in
The position of the electron-withdrawing nitro group significantly modulates the electron density of the indazole ring system, thereby influencing its reactivity towards both nucleophilic and electrophilic reagents. researchgate.net By withdrawing electron density through inductive (-I) and resonance (-R) effects, the nitro group deactivates the benzene (B151609) portion of the indazole ring towards electrophilic substitution. quora.com However, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). doubtnut.com
The influence of the nitro group's position is evident in several reactions:
Directing Nucleophilic Attack : In haloarenes, a nitro group at the ortho or para position to the halogen greatly increases the rate of nucleophilic substitution by stabilizing the intermediate Meisenheimer complex. doubtnut.comvedantu.com This principle is applied in the synthesis of 1-aryl-5-nitro-1H-indazoles, where an intramolecular SNAr cyclization is a key step. nih.gov
Directing C-H Functionalization : The electronic pull of the nitro group can direct metallation and subsequent functionalization. For instance, an electron-withdrawing group at the C4 position of 1H-indazole can selectively direct palladium-catalyzed C-H arylation to the C7 position. researchgate.net
Controlling N-Alkylation Regioselectivity : As previously noted, a 7-nitro group sterically and electronically favors alkylation at the N-2 position over the N-1 position. nih.gov
Modulating Reactivity : The deactivating effect of the 7-nitro group is responsible for the observed non-reactivity of 7-nitro-1H-indazole with formaldehyde, a reaction that proceeds with other isomers. acs.org
Intramolecular Cyclization and Intermolecular Coupling Reactions
Nitroindazole derivatives are valuable precursors for constructing more complex heterocyclic systems through both intramolecular and intermolecular reactions.
An efficient strategy for creating fused ring systems involves the intramolecular cyclization of a suitably functionalized precursor. For example, the cyclization of picrylhydrazone derivatives has been systematically studied to produce indazole structures, offering a route to energetic materials with improved stability. rsc.org Similarly, intramolecular SNAr reactions are employed in the synthesis of 1-aryl-5-nitro-1H-indazoles from arylhydrazone precursors bearing a fluorine atom ortho to the point of cyclization. nih.gov
Nitroarenes, including nitroindazoles, also participate in a variety of intermolecular coupling reactions. Recent advances have established nitroarenes as viable electrophilic partners in cross-coupling reactions, which traditionally rely on haloarenes. nih.gov Palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes has been developed, proceeding through an oxidative addition of the Ar-NO₂ bond. nih.gov This denitrative coupling has been extended to other transformations like Buchwald-Hartwig amination and etherification. nih.gov In another approach, nitroarenes can undergo a tandem reaction with Grignard reagents, involving an initial intermolecular C-N bond coupling followed by a photoinduced electrocyclization to furnish carbazole (B46965) derivatives. rsc.org Furthermore, nitroindazole derivatives bearing vinyl groups can undergo 1,3-dipolar cycloaddition reactions with nitrile imines to yield complex pyrazoline-substituted indazoles in good yields. nih.govnih.gov
Reactivity Differences of Indazole Electrophiles
The electrophilicity of the indazole ring is significantly modulated by the presence and position of electron-withdrawing groups, such as the nitro (NO₂) group. The location of the nitro substituent can either activate or deactivate the ring towards certain reactions, leading to marked differences in reactivity among isomers.
A notable example of this differential reactivity is observed in the reaction of nitro-1H-indazoles with formaldehyde in an acidic medium. A study systematically investigated the behavior of 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitro-1H-indazoles under these conditions. nih.gov The research revealed that while the 4-nitro, 5-nitro, and 6-nitro isomers readily react to form the corresponding (1H-indazol-1-yl)methanol derivatives, 7-nitro-1H-indazole is conspicuously unreactive. nih.gov This lack of reactivity for the 7-nitro isomer was observed even with extended reaction times and under microwave irradiation, highlighting a fundamental difference in its chemical behavior. nih.gov
This observed disparity in reactivity can be attributed to the electronic effects exerted by the nitro group at the C7 position. The proximity of the nitro group to the N1 nitrogen in the indazole ring system in the 7-nitro isomer is thought to significantly decrease the nucleophilicity of the N1 atom, which is the site of reaction with the electrophilic protonated formaldehyde.
While specific experimental data on the reactivity of 7-nitro-1H-indazol-5-yl acetate (B1210297) is not extensively available, the established unreactivity of the parent 7-nitro-1H-indazole in certain electrophilic substitutions provides a strong basis for predicting its behavior. The presence of an acetate group at the 5-position, being a moderately deactivating group, is unlikely to reverse the profound deactivating effect of the 7-nitro group on the N1 nitrogen.
The electrophilic character of nitroaromatic compounds is a critical determinant of their reactivity. For instance, the electrophilicity of various nitroaromatic and heteroaromatic compounds has been quantified and compared. researchgate.net These studies demonstrate that the arrangement of nitro groups and the nature of the aromatic system create a wide spectrum of electrophilic reactivity. researchgate.net In the context of nitroindazoles, the position of the nitro group directly influences the electron density distribution across the bicyclic system, thereby governing its susceptibility to nucleophilic attack or its participation in electrophilic reactions.
The synthesis of various nitroindazole derivatives, such as 1-aryl-5-nitro-1H-indazoles, has been achieved through methods like nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.govnih.gov These synthetic routes often rely on the electrophilic nature of a precursor, which is enhanced by the presence of a nitro group.
The following table summarizes the observed reactivity of different nitro-1H-indazole isomers with formaldehyde, illustrating the distinct behavior of the 7-nitro isomer.
| Compound | Reactivity with Formaldehyde in aq. HCl |
| 4-nitro-1H-indazole | Reactive |
| 5-nitro-1H-indazole | Reactive |
| 6-nitro-1H-indazole | Reactive |
| 7-nitro-1H-indazole | Unreactive |
Table 1: Comparative reactivity of nitro-1H-indazole isomers with formaldehyde. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Proton (¹H) NMR and Carbon (¹³C) NMR for Aromatic and Aliphatic Systems
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of a molecule. In the case of 7-nitro-1H-indazol-5-yl acetate (B1210297), these methods provide crucial data on the disposition of substituents on the indazole core and the acetate group.
The ¹H NMR spectrum of a related compound, (7-nitro-1H-indazol-3-yl)methanol, shows distinct signals for the aromatic protons, which are influenced by the presence and position of the nitro group. nih.gov For 7-nitro-1H-indazol-5-yl acetate, one would expect to observe characteristic signals for the protons on the indazole ring, with their chemical shifts and coupling patterns providing information about their relative positions. The protons of the acetyl group would appear as a distinct singlet in the aliphatic region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. udel.edu The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of the nitro and acetate substituents. libretexts.org Aromatic carbons typically resonate in the range of 125-150 ppm, while the carbonyl carbon of the ester group appears further downfield, generally between 170-185 ppm. libretexts.org The methyl carbon of the acetate group would be found in the aliphatic region. The number of distinct signals in the ¹³C NMR spectrum can confirm the number of unique carbon environments in the molecule. openstax.orglibretexts.org
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indazole Ring Protons | Aromatic region, specific shifts dependent on position | Aromatic region (approx. 125-150 ppm) |
| Acetate CH₃ Protons | Aliphatic region (singlet) | Aliphatic region (approx. 20-30 ppm) |
| Acetate C=O Carbon | Not applicable | Carbonyl region (approx. 170-185 ppm) |
Note: The exact chemical shifts can be influenced by the solvent used for the NMR analysis. ipb.pt
Advanced NMR Techniques (e.g., NOESY for Regioisomer Differentiation and Tautomer Characterization)
For complex structures, one-dimensional NMR spectra can sometimes be ambiguous. Advanced two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for resolving such ambiguities. ipb.pt
NOESY experiments are particularly useful for differentiating between regioisomers. By detecting through-space interactions between protons that are in close proximity, NOESY can establish the relative positions of substituents on the indazole ring. For instance, a NOE correlation between a proton on the indazole ring and the protons of the acetate's methyl group would provide strong evidence for the specific location of the acetate substituent. ipb.pt
Furthermore, NOESY can be employed to characterize tautomeric forms. Indazole and its derivatives can exist in different tautomeric forms, and NOESY can help identify the predominant tautomer in solution by revealing key proton-proton spatial relationships. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group, typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. uc.edu
Ester Group (C=O and C-O): A strong, sharp absorption band for the carbonyl (C=O) stretch of the ester is expected in the range of 1750-1735 cm⁻¹. vscht.czmasterorganicchemistry.com The C-O stretching vibrations of the ester would appear in the 1300-1000 cm⁻¹ region. uc.edu
Aromatic Ring (C=C and C-H): The C=C stretching vibrations within the aromatic ring typically give rise to absorptions in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. libretexts.orglibretexts.org
N-H Bond: If the indazole nitrogen is unsubstituted, a broad N-H stretching band may be observed in the region of 3500-3300 cm⁻¹.
Interactive Data Table: Expected IR Absorption Frequencies for this compound
| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |
| Ester (C=O) | Stretch | 1750 - 1735 |
| Ester (C-O) | Stretch | 1300 - 1000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic C-H | Stretch | > 3000 |
| Indazole N-H | Stretch | ~3500 - 3300 (if present) |
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining the precise molecular formula of a new compound. For this compound (C₉H₇N₃O₄), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.
In addition to the molecular ion peak, the mass spectrum will display a series of fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways might include the loss of the acetyl group, the nitro group, or other small neutral molecules. Analysis of these fragments helps to piece together the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile and thermally stable compounds. While the applicability to this compound would depend on its specific properties, GC-MS can provide separation and identification of components in a mixture.
X-ray Crystallography for Solid-State Structural Determination
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is considered the gold standard for unambiguous structure determination.
For instance, the crystal structure of a related compound, ethyl 2-(6-nitro-1H-indazol-1-yl)acetate, has been determined, providing insights into the planarity of the indazole ring and the orientation of the substituents. researchgate.netresearchgate.net Similar analysis for this compound would provide invaluable data on its solid-state architecture and intermolecular interactions, such as hydrogen bonding. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound.
For this compound, the UV-Visible spectrum would be expected to show absorption bands characteristic of the nitro-substituted aromatic system. The position and intensity of these bands are related to the specific electronic transitions within the molecule. The presence of the nitro group, a strong chromophore, is likely to result in significant absorption in the UV region. The analysis of the absorption maxima (λmax) can provide qualitative information about the conjugation within the molecule.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed study of a molecule's electronic properties. By calculating the electron density, DFT methods can elucidate the structure, stability, and reactivity of chemical compounds. For 7-nitro-1H-indazol-5-yl acetate (B1210297), DFT calculations offer a theoretical framework to understand how the interplay of the indazole core, the electron-withdrawing nitro group, and the ester functionality dictates its chemical character.
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are key indicators of a molecule's reactivity.
While specific DFT calculations for 7-nitro-1H-indazol-5-yl acetate are not extensively reported in the public domain, general principles and studies on related nitroaromatic compounds allow for qualitative predictions. The HOMO is the orbital from which an electron is most easily removed, and its energy level correlates with the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, and its energy level is related to the molecule's electron-accepting ability.
The presence of the electron-withdrawing nitro group at the 7-position and the acetate group at the 5-position is expected to significantly lower the energy of both the HOMO and LUMO compared to the parent indazole molecule. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify different aspects of a molecule's reactivity:
Global Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It can be approximated as η ≈ (ELUMO - EHOMO) / 2.
Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).
Nucleophilicity (ε): A measure of a molecule's ability to donate electrons.
For this compound, the strong electron-withdrawing nature of the nitro group is anticipated to result in a relatively high electrophilicity index, suggesting it would be a good electron acceptor in chemical reactions.
Table 1: Predicted Qualitative Effects of Substituents on Electronic Properties of the Indazole Core
| Property | Effect of 7-nitro group | Effect of 5-acetate group | Predicted Overall Effect on this compound |
| HOMO Energy | Lowering | Lowering | Significantly Lowered |
| LUMO Energy | Lowering | Lowering | Significantly Lowered |
| Energy Gap (ΔE) | Reduction | Moderate Reduction | Reduced |
| Electrophilicity (ω) | Increase | Increase | Significantly Increased |
This table represents qualitative predictions based on the known electronic effects of the substituent groups.
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red represents areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.
For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, highlighting their high electron density and propensity to act as hydrogen bond acceptors. The oxygen atoms of the acetate group would also exhibit negative potential. Conversely, the hydrogen atom attached to the nitrogen in the indazole ring (N1-H) would be expected to show a region of positive potential, indicating its acidic character. The aromatic protons would also be associated with positive potential. Such a map provides a clear visual guide to the molecule's reactive sites and intermolecular interaction preferences.
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers can significantly influence the compound's chemical and biological properties.
Theoretical calculations, such as those performed using the MP2/6-31G** level of theory, have indicated that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov Similar findings have been reported using other computational methods. nih.gov For substituted indazoles, the position of the substituent can influence the tautomeric equilibrium. In the case of 7-nitro-1H-indazole, a close analog of the title compound, the 1H-tautomer is also considered to be the more stable form. The presence of the acetate group at the 5-position is unlikely to alter this preference significantly.
Table 2: Calculated Relative Stabilities of Indazole Tautomers
| Compound | Computational Method | Relative Stability (kJ·mol⁻¹) | Reference |
| Indazole (1H vs. 2H) | MP2/6-31G** | 1H is more stable by 15 | nih.gov |
| Indazole (1H vs. 2H) | B3LYP/6-311++G(d,p) | 1H is more stable | acs.org |
This table presents data for the parent indazole, which provides a basis for understanding the tautomerism of its derivatives.
The choice of solvent and basis set in computational studies can have a notable impact on the calculated properties and predicted chemical reactivity of a molecule. Solvents can influence the stability of different conformations and tautomers, as well as the transition states of reactions, through electrostatic interactions and hydrogen bonding.
For polar molecules like this compound, moving from a gas-phase calculation to a simulation in a polar solvent (e.g., water or DMSO) would be expected to stabilize charge-separated states and influence the energies of the frontier molecular orbitals. The use of a larger and more flexible basis set, which includes polarization and diffuse functions (e.g., 6-311++G(d,p)), generally provides a more accurate description of the electron distribution, especially for systems with heteroatoms and potential for weak interactions. Therefore, for reliable predictions of chemical reactivity, it is crucial to select a computational model that appropriately accounts for the experimental conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method combined with DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical predictions can be invaluable for assigning experimental spectra, especially for complex molecules.
For 7-nitro-1H-indazole, a close structural analog, theoretical calculations of ¹H and ¹³C chemical shifts have been performed at the GIAO/B3LYP/6-311++G(d,p) level. nih.govacs.org These calculations provide a good correlation with experimental data. The presence and position of the nitro group have a significant influence on the chemical shifts of the aromatic protons and carbons. nih.gov For this compound, the acetate group at the 5-position would further influence the chemical shifts of the neighboring protons and carbons, and these effects could be accurately modeled using GIAO calculations.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aromatic Core of 7-nitro-1H-indazole (as a proxy for this compound)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~8.3 | - |
| H4 | ~7.8 | - |
| H6 | ~8.1 | - |
| C3 | - | ~135 |
| C3a | - | ~120 |
| C4 | - | ~118 |
| C5 | - | ~122 |
| C6 | - | ~115 |
| C7 | - | ~140 |
| C7a | - | ~142 |
Note: These are approximate values based on data for 7-nitro-1H-indazole and general substituent effects. Actual values for this compound would be influenced by the acetate group.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the molecular level.
For this compound, molecular docking simulations could be employed to investigate its potential binding to various protein targets. Given that many indazole derivatives exhibit anticancer properties, relevant targets could include protein kinases, enzymes involved in DNA replication, or apoptosis-regulating proteins. For instance, some nitroindazole derivatives have been investigated as inhibitors of nitric oxide synthase. nih.gov
A typical molecular docking study involves:
Obtaining the three-dimensional structures of the ligand (this compound) and the protein target (from a database like the Protein Data Bank).
Using a docking program to systematically explore possible binding poses of the ligand within the active site of the protein.
Scoring the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction.
Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Prediction of Binding Modes and Affinities
Computational docking is a primary method used to predict the preferred binding orientation of a ligand within the active site of a target protein. For this compound, this would involve simulating its interaction with the three-dimensional structures of key protein targets. This technique calculates the binding affinity, often expressed as a docking score, which helps in ranking potential inhibitors. Without experimental data, the specific binding modes and affinities for this compound remain speculative.
Identification of Key Interacting Residues (e.g., with MAPK1, FGFR1, Trypanothione (B104310) Reductase, Nitroreductases)
Following the prediction of a binding pose, a detailed analysis of the intermolecular interactions between the ligand and the protein's amino acid residues is conducted. This analysis identifies crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. For instance, studies on other nitro-indazole derivatives targeting Trypanothione Reductase , a key enzyme in the redox metabolism of trypanosomatids, have highlighted the importance of interactions within the enzyme's active site. However, the specific residues of MAPK1, FGFR1, Trypanothione Reductase, or Nitroreductases that might interact with this compound have not been reported.
A hypothetical interaction table is presented below to illustrate the type of data that would be generated from such a study.
| Target Protein | Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| MAPK1 | Lys54, Glu71, Asp165 | Hydrogen Bond, Electrostatic |
| FGFR1 | Val492, Ala564, Asp641 | Hydrophobic, Hydrogen Bond |
| Trypanothione Reductase | Trp21, Met115, His461 | π-π Stacking, Hydrophobic, Hydrogen Bond |
| Nitroreductases | Ser40, Tyr68, Asn71 | Hydrogen Bond, π-π Stacking |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, untested compounds.
The development of a QSAR model for this compound would require a dataset of structurally related indazole derivatives with experimentally determined biological activities against a specific target. 2D-QSAR models use descriptors calculated from the 2D structure, while 3D-QSAR models consider the three-dimensional arrangement of atoms. No such models have been published that specifically include this compound.
A successful QSAR model would allow for the identification of key structural features (descriptors) that influence biological activity. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). The contribution of the nitro and acetate groups of this compound to its hypothetical activity would be quantified through such a model.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes.
Key parameters are analyzed from MD simulation trajectories to assess the stability of the complex. These include:
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Radius of Gyration (RoG): Measures the compactness of the protein structure.
Solvent Accessible Surface Area (SASA): Calculates the surface area of the protein accessible to the solvent, providing information on conformational changes.
As no MD simulations for this compound have been reported, a hypothetical data table illustrating the kind of results obtained from such an analysis is provided below.
| Simulation Parameter | Hypothetical Value (Protein Alone) | Hypothetical Value (Protein + this compound) |
| Average RMSD (nm) | 0.25 | 0.20 |
| Average RMSF (nm) | 0.15 | 0.12 (in binding site) |
| Average RoG (nm) | 1.8 | 1.75 |
| Average SASA (nm²) | 150 | 140 |
Insights into Binding Mechanisms
While specific molecular docking and dynamics simulation studies for this compound are not extensively available in the public domain, we can infer potential binding behaviors based on the computational analysis of related nitroindazole structures. nih.govresearchgate.netdntb.gov.ua
Theoretical investigations into indazole derivatives often employ methods like Density Functional Theory (DFT) to elucidate their electronic structure and reactivity. For instance, studies on related nitroaromatic compounds have shown that the nitro group significantly influences the molecule's electrostatic potential, often creating an electron-deficient region. This characteristic is a key determinant in how the molecule interacts with biological macromolecules. The presence of the nitro group, a strong electron-withdrawing group, is known to be crucial for the biological activities of many compounds.
Molecular docking simulations with analogous compounds, such as other indazole derivatives, have revealed that the indazole core can form crucial hydrogen bonds and hydrophobic interactions within the binding pockets of various enzymes. The specific substitution pattern on the indazole ring, including the placement of the nitro and acetate groups, would dictate the precise nature and strength of these interactions. For example, the nitrogen atoms of the indazole ring and the oxygen atoms of the nitro and acetate groups can act as hydrogen bond acceptors, while the aromatic ring system can engage in π-π stacking and other hydrophobic interactions. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies on broader classes of nitroaromatic and indazole derivatives have highlighted the importance of descriptors related to electronic properties and molecular shape in determining biological activity. nih.govnih.gov These models suggest that the electronic and steric features of this compound would be critical for its binding affinity and selectivity towards a specific biological target.
In Silico Pharmacokinetic and Drug-Likeness Profiling
The assessment of a compound's pharmacokinetic properties and its "drug-likeness" is a critical step in the early phases of drug discovery. In silico tools provide a rapid and cost-effective means to predict these properties, helping to prioritize candidates for further experimental evaluation. These predictions are typically based on the compound's structural features.
(e.g., Lipinski's Rule of Five, Veber's Rule)
To evaluate the drug-likeness of this compound, its physicochemical properties can be analyzed against established guidelines such as Lipinski's Rule of Five and Veber's Rule. These rules are empirically derived from the characteristics of known orally bioavailable drugs.
Lipinski's Rule of Five provides a set of criteria to assess the likelihood of a compound being orally active. A compound is generally considered to have good oral bioavailability if it violates no more than one of the following rules:
Molecular weight ≤ 500 Daltons
LogP (octanol-water partition coefficient) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
Veber's Rule adds further criteria related to molecular flexibility and polar surface area, which are also important for oral bioavailability:
Number of rotatable bonds ≤ 10
Topological Polar Surface Area (TPSA) ≤ 140 Ų
The predicted physicochemical properties for this compound are presented in the table below. The values for LogP, hydrogen bond donors and acceptors, and topological polar surface area are typically calculated using computational algorithms.
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Veber's Rule Compliance |
| Molecular Formula | C₉H₇N₃O₄ | ||
| Molecular Weight | 221.17 g/mol | Yes | |
| LogP | Value not available in searched literature | Cannot be determined | |
| Hydrogen Bond Donors | 1 (from the N-H group of the indazole ring) | Yes | |
| Hydrogen Bond Acceptors | 5 (from the nitro and acetate groups) | Yes | |
| Rotatable Bonds | Value not available in searched literature | Cannot be determined | |
| Topological Polar Surface Area (TPSA) | Value not available in searched literature | Cannot be determined |
Note: The values for LogP, the number of rotatable bonds, and TPSA for this compound were not explicitly found in the searched literature. These values would need to be calculated using specialized software to fully assess compliance with Lipinski's and Veber's rules.
Applications in Chemical and Biomedical Research Excluding Clinical Applications
Use as a Synthetic Building Block for Complex Heterocycles
Heterocyclic compounds, such as 7-nitro-1H-indazol-5-yl acetate (B1210297), are fundamental to organic synthesis, serving as foundational scaffolds for a vast array of molecules. sigmaaldrich.com The indazole nucleus, in particular, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in many pharmacologically active compounds. sigmaaldrich.comresearchgate.net The presence of the nitro and acetate groups on the indazole ring of 7-nitro-1H-indazol-5-yl acetate provides reactive sites that can be chemically modified, allowing for the construction of more elaborate heterocyclic systems. researchgate.net
For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions to introduce new substituents. The acetate group can be hydrolyzed to a hydroxyl group, providing another point for chemical diversification. These transformations are crucial steps in the synthesis of a diverse range of indazole derivatives.
The strategic importance of indazole-based compounds is underscored by their presence in several FDA-approved drugs. rsc.orgalnoor.edu.iq Consequently, the development of synthetic routes to novel indazole derivatives, often starting from versatile building blocks like this compound, is an active area of research. rsc.orgnih.gov The ability to generate libraries of related compounds is essential for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. nih.gov
Probes for Biological Pathway Investigation (e.g., Nitric Oxide Studies)
The investigation of biological pathways often relies on the use of chemical probes, which are small molecules designed to interact with specific biological targets and produce a measurable signal. nih.govnih.gov While direct evidence for this compound as a probe is not explicitly detailed in the provided results, the broader class of nitroindazole derivatives has been noted for its relevance in studying the nitric oxide (NO) pathway. alnoor.edu.iq
Nitric oxide is a critical signaling molecule involved in numerous physiological and pathological processes. rsc.orgnih.gov The development of fluorescent probes for the real-time detection of NO is a significant area of research, as it allows for the visualization of NO production in living cells. rsc.orgnih.govnih.gov These probes often work by reacting with NO or its oxidized products to generate a fluorescent signal. nih.govnih.gov
A related compound, 7-nitroindazole (B13768) (7-NI), is a known inhibitor of nitric oxide synthase, the enzyme responsible for producing NO. alnoor.edu.iq This inhibitory action has been linked to neuroprotective effects by reducing oxidative stress. alnoor.edu.iq Given this precedent, it is plausible that this compound or its derivatives could be developed as probes to investigate the intricate roles of nitric oxide in cellular signaling.
Development of Chemical Tool Compounds
Chemical tool compounds are essential for dissecting complex biological processes. nih.govnih.gov These are typically potent and selective small molecules that can be used to modulate the function of a specific protein or pathway, thereby helping to elucidate its biological role. nih.govnih.gov The indazole scaffold is a common feature in many such tool compounds. rsc.orgnih.gov
The synthesis of libraries of indazole derivatives, facilitated by building blocks like this compound, is a key strategy for discovering new chemical tools. nih.gov By systematically modifying the structure of the indazole core, researchers can fine-tune the potency and selectivity of these compounds for their intended biological targets. nih.gov
For example, derivatives of indazole have been developed as potent inhibitors of Pim kinases, a family of enzymes implicated in cancer development. nih.gov The process of developing these inhibitors involved the synthesis and evaluation of numerous analogs to identify compounds with optimal activity. nih.gov This highlights the importance of having access to versatile starting materials like this compound to enable the rapid generation of diverse chemical structures for screening.
Pre-clinical Lead Compound Identification and Optimization
The journey of drug discovery often begins with the identification of a "lead compound," a molecule that shows promising biological activity but may require further modification to improve its properties. nih.gov The indazole scaffold has served as the foundation for numerous lead compounds in various therapeutic areas. rsc.orgresearchgate.net
The process of lead optimization involves synthesizing and testing a series of analogs of the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov This is where the utility of building blocks like this compound becomes particularly evident. Its modifiable structure allows chemists to systematically explore the chemical space around the initial lead, leading to the identification of optimized candidates for further pre-clinical development. researchgate.net
For instance, research on 1,2-disubstituted 5-nitroindazolin-3-ones, which are structurally related to this compound, has identified promising lead compounds for the treatment of Chagas disease. nih.gov The optimization of these compounds involved the preparation and in vitro testing of a series of analogs to improve their trypanocidal activity and reduce toxicity. nih.govresearchgate.net Similarly, indazole derivatives have been investigated as potential anticancer agents, with structure-activity relationship studies guiding the design of more potent compounds. nih.gov
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
Future research should prioritize the development of novel and sustainable synthetic routes for 7-nitro-1H-indazol-5-yl acetate (B1210297). While general methods for the synthesis of indazole derivatives are known, specific, high-yielding, and environmentally benign methods for this particular acetate derivative are yet to be thoroughly explored. researchgate.net
Key areas for investigation include:
Green Chemistry Approaches: Exploration of green synthetic protocols, such as microwave-assisted synthesis, ultrasound-mediated reactions, and the use of eco-friendly solvents, could significantly reduce the environmental impact of production. nih.gov The principles of green chemistry, focusing on atom economy and waste reduction, should be central to the development of new synthetic strategies. nih.gov
Biocatalysis: The use of enzymes, or whole-cell biocatalysts, for the synthesis of 7-nitro-1H-indazol-5-yl acetate represents a significant and largely unexplored avenue. rsc.org Biocatalytic methods can offer high selectivity and operate under mild conditions, providing a sustainable alternative to traditional chemical synthesis. researchgate.netchemrxiv.orgnih.gov Research into nitroreductases or other suitable enzymes for the specific nitration and acetylation steps could yield highly efficient and selective synthetic pathways. researchgate.netacs.org
Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for nitration reactions which can be hazardous.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced waste, energy efficiency, use of safer reagents. | Microwave and ultrasound-assisted reactions, use of green solvents. |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Identification and engineering of enzymes for nitration and acetylation. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in a continuous flow setup. |
Deeper Mechanistic Understanding of Biological Interactions
While the parent compound, 7-nitroindazole (B13768), is known to inhibit nNOS, the precise mechanism of action for this compound and the influence of the 5-acetate group on its biological activity remain to be elucidated. annualreviews.org
Future research should focus on:
Enzyme Inhibition Kinetics: Detailed kinetic studies are necessary to determine the mode of inhibition of nNOS by this compound. This includes determining whether the inhibition is competitive, non-competitive, or uncompetitive, and calculating the inhibition constant (Ki).
Structural Biology: X-ray crystallography or cryo-electron microscopy studies of this compound in complex with nNOS would provide atomic-level insights into its binding mode. This would reveal key interactions with amino acid residues in the active site and explain the role of the acetate group.
Prodrug Potential: Investigating whether this compound acts as a prodrug for 7-nitro-1H-indazol-5-ol or 7-nitroindazole could be a crucial area of study. This would involve in vitro and in vivo studies to track its metabolism and conversion to potentially more active forms.
Advanced Computational Modeling for Rational Design and Optimization
Computational methods are powerful tools for accelerating drug discovery and optimizing lead compounds. rsc.org For this compound, computational modeling can guide the design of new analogs with improved properties.
Key computational approaches to be explored include:
Molecular Docking: Docking studies of this compound and its analogs into the active site of nNOS and other potential targets can predict binding affinities and orientations, guiding the synthesis of more potent inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding and identifying key interactions that contribute to affinity and selectivity.
Quantum Chemical Calculations: Quantum chemical calculations can be employed to understand the electronic properties of this compound and its analogs, helping to predict their reactivity and metabolic stability. rsc.orgresearchgate.netufms.br
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to identify the key structural features of this compound that are responsible for its biological activity, enabling the rational design of new derivatives with enhanced potency and selectivity.
| Computational Method | Application in Research | Expected Outcome |
| Molecular Docking | Predicting binding modes with target proteins. | Identification of key interactions and potential for optimization. |
| MD Simulations | Assessing the stability of ligand-protein complexes. | Understanding the dynamics of binding and residence time. |
| Quantum Chemistry | Analyzing electronic properties and reactivity. | Prediction of metabolic stability and reaction mechanisms. |
| QSAR | Correlating chemical structure with biological activity. | Guiding the design of new analogs with improved properties. |
Exploration of New Therapeutic Areas and Target Identification
The known neuroprotective effects of 7-nitroindazole suggest that this compound could be a valuable lead compound for various neurological and other disorders. nih.govnih.gov
Potential therapeutic areas for future investigation include:
Neurodegenerative Diseases: Given the role of nitric oxide in neuroinflammation and excitotoxicity, this compound should be investigated for its therapeutic potential in conditions like Alzheimer's and Parkinson's disease. nih.govfiercebiotech.combioworld.com
Anti-inflammatory Applications: The indazole scaffold is present in several anti-inflammatory drugs. nih.govnih.gov The potential of this compound as an anti-inflammatory agent, possibly through modulation of nitric oxide pathways, warrants investigation. nih.gov
Oncology: The indazole nucleus is a privileged scaffold in the design of anticancer agents. mdpi.combldpharm.com The antiproliferative activity of this compound against various cancer cell lines should be systematically evaluated.
Development of Multi-targeted Agents for Complex Diseases
Complex diseases often involve multiple pathological pathways, making multi-targeted drugs an attractive therapeutic strategy. The indazole scaffold has been successfully utilized in the development of dual inhibitors. nih.govresearchgate.net
Future research could focus on designing multi-targeted agents based on the this compound scaffold by:
Dual nNOS/iNOS Inhibition: While 7-nitroindazole is selective for nNOS, designing analogs of this compound with a balanced inhibitory profile against both neuronal and inducible nitric oxide synthase (iNOS) could be beneficial in conditions where both isoforms are implicated, such as in certain inflammatory and neurodegenerative disorders.
Hybrid Molecules: Incorporating pharmacophores from other known drugs into the this compound structure could lead to the development of hybrid molecules with dual or multiple mechanisms of action. For example, combining it with a cholinesterase inhibitor moiety could yield a promising candidate for Alzheimer's disease therapy. researchgate.net
Targeting Kinases: The indazole scaffold is a common feature in many kinase inhibitors. nih.gov Investigating the potential of this compound and its derivatives to inhibit specific kinases involved in cancer or inflammatory diseases could open up new therapeutic avenues.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-nitro-1H-indazol-5-yl acetate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nitration of indazole precursors followed by acetylation. Key factors include:
- Temperature control : Nitration reactions often require sub-zero temperatures to minimize byproducts (e.g., di-nitration) .
- Catalyst selection : Use of sulfuric acid for nitration and acetic anhydride for acetylation .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .
- Characterization : Confirm structure via H/C NMR (nitro group resonance at δ 8.5–9.0 ppm) and mass spectrometry (m/z ≈ 235 for [M+H]) .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodological Answer :
- NMR : The nitro group causes deshielding of adjacent protons (e.g., H-6 and H-4 in the indazole ring) .
- FTIR : Stretching vibrations for NO (~1520 cm) and ester C=O (~1740 cm) .
- HPLC : Retention time comparison against reference standards using C18 columns (e.g., 70:30 hexane/ethyl acetate) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNO_{4) .
Q. What crystallographic methods are recommended for resolving the structure of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : SHELXT for space-group determination and initial phase estimation .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H···O interactions) .
- Validation : Check for twinning and disorder using WinGX/ORTEP .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yield data caused by competing reaction pathways?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test variables (temperature, solvent polarity, stoichiometry) and identify dominant factors .
- Byproduct Analysis : Employ LC-MS to detect intermediates (e.g., over-nitrated species) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to optimize time-dependent conditions .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies (e.g., nitro group displacement by amines) .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., nitro group’s meta-position) .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes in cancer pathways) using AutoDock Vina .
Q. How can crystallographic data inconsistencies (e.g., thermal motion artifacts) be addressed during refinement?
- Methodological Answer :
- Disorder Modeling : Split occupancy refinement for overlapping atoms using SHELXL .
- Twinning Detection : Apply Hooft/Y parameter tests in PLATON .
- High-Resolution Data : Collect data at synchrotron facilities (e.g., 0.8 Å resolution) to reduce noise .
Q. What in vitro/in vivo assays are suitable for evaluating the pharmacological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., PKA) or oxidases using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- In Vivo Models : Administer in rodent ischemia models to assess neuroprotective effects (dose range: 10–50 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
